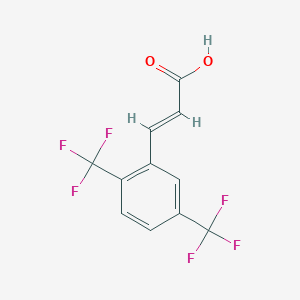
tert-Butyl (5-amino-2-fluorophenyl)carbamate
Vue d'ensemble
Description
“tert-Butyl (5-amino-2-fluorophenyl)carbamate” is a chemical compound with the molecular formula C11H15FN2O2 and a molecular weight of 226.25 . It is stored at room temperature in a dark place under an inert atmosphere .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-9-6-7(12)4-5-8(9)13/h4-6H,13H2,1-3H3,(H,14,15) .Chemical Reactions Analysis
Ketoreductases have been used to perform chiral selective reduction in similar compounds . Optimum parameters for maximum conversion and chiral selectivity were found to be 40 °C, pH 7.0, 10% enzyme loading, and 100 g/L substrate loading .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its predicted properties include a melting point of 97.62°C, a boiling point of 291.8°C at 760 mmHg, a density of 1.2 g/cm3, and a refractive index of n20D 1.57 .Applications De Recherche Scientifique
Synthesis and Chemical Applications
Synthesis of Biologically Active Compounds
Tert-Butyl (5-amino-2-fluorophenyl)carbamate is utilized in the synthesis of various biologically active compounds. An example is its use as an intermediate in synthesizing omisertinib (AZD9291), a medication for non-small cell lung cancer treatment (Zhao et al., 2017).
Chemoselective Transformation
It's also involved in the chemoselective transformation of amino protecting groups, demonstrating versatility in organic synthesis (Sakaitani & Ohfune, 1990).
Synthesis of GABAA Receptor Ligands
This compound is used in synthesizing ligands for GABAA receptor complex-associated neuronal chloride ion channels, contributing to neuroscientific research (Snyder et al., 1995).
Medicinal Chemistry and Drug Design
Intermediate in Drug Synthesis
As an intermediate in drug synthesis, it plays a crucial role in the development of new pharmaceuticals, such as in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, a compound with potential antibacterial and anthelmintic activity (Sanjeevarayappa et al., 2015).
Preparation of Chiral Organoselenanes and Organotelluranes
The compound's derivatives are used in the enzymatic kinetic resolution of intermediates crucial for synthesizing chiral organoselenanes and organotelluranes, highlighting its role in stereochemically complex syntheses (Piovan et al., 2011).
Organic Synthesis and Material Science
Amine Protection and Deprotection
It is involved in the protection and deprotection of amines, showcasing its utility in the preparation of complex organic molecules (Lebel & Leogane, 2005).
Transformation in Glycosylation Reactions
under glycosylation conditions to produce anomeric 2-deoxy-2-amino sugar carbamates, used to generate unnatural glycopeptide building blocks, expanding the scope of carbohydrate chemistry (Henry & Lineswala, 2007).
- Mild Deprotection Agent: It acts as a mild deprotection agent for tert-butyl carbamates, esters, and ethers, demonstrating its significance in organic synthesis where preserving the stereochemical integrity of substrates is crucial (Li et al., 2006).
Safety And Hazards
Orientations Futures
While specific future directions for “tert-Butyl (5-amino-2-fluorophenyl)carbamate” are not available in the retrieved data, related compounds have been used as preliminary ingredients in the synthesis of drugs such as Citalopram and Escitalopram oxalate, which are antidepressants . They are also used in the synthesis of benzohydrols, which are intermediates in preparations of nefopam, an analgesic, muscle relaxant, or antidepressant .
Propriétés
IUPAC Name |
tert-butyl N-(5-amino-2-fluorophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O2/c1-11(2,3)16-10(15)14-9-6-7(13)4-5-8(9)12/h4-6H,13H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRABEKBYKPYIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448863 | |
| Record name | tert-Butyl (5-amino-2-fluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (5-amino-2-fluorophenyl)carbamate | |
CAS RN |
535170-18-4 | |
| Record name | tert-Butyl (5-amino-2-fluorophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(5-amino-2-fluorophenyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine](/img/structure/B1353685.png)
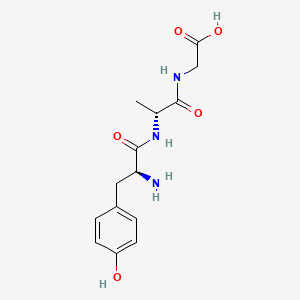

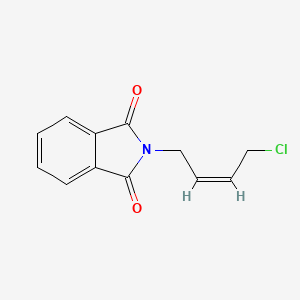
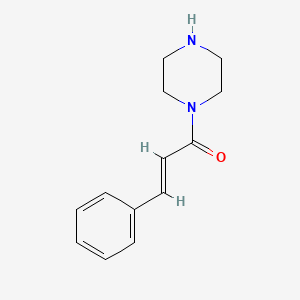
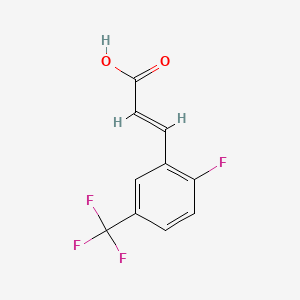
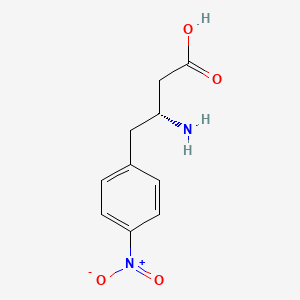
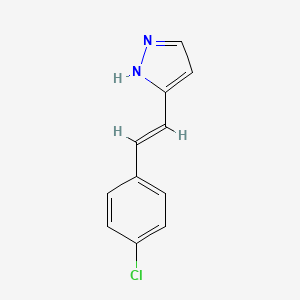

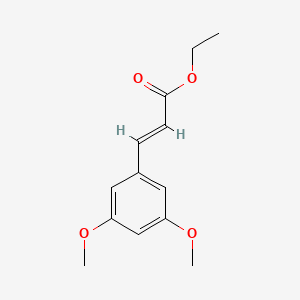

![(NE)-N-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B1353725.png)
